molecular formula C21H20N4O4 B11286155 5-hydroxy-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

5-hydroxy-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11286155
M. Wt: 392.4 g/mol
InChI Key: CVFRJMZDPPWGHR-UHFFFAOYSA-N
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Description

5-hydroxy-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes hydroxy, methoxy, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.

    Functional Group Introduction: The hydroxy and methoxy groups are introduced through selective substitution reactions. For instance, methoxylation can be achieved using methanol and a suitable catalyst.

    Carboxamide Formation: The carboxamide group is introduced via amidation reactions, often using amine derivatives and carboxylic acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its functional groups that mimic natural substrates.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, which could be explored for therapeutic purposes.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-hydroxy-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors where the compound binds and modulates their activity. The hydroxy and methoxy groups may participate in hydrogen bonding and hydrophobic interactions, while the carboxamide group can form additional hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine-7-carboxamide
  • 5-hydroxy-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxylate

Uniqueness

Compared to similar compounds, 5-hydroxy-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its specific functional groups and their positions on the molecular framework

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H20N4O4/c1-28-14-9-7-13(8-10-14)23-21(27)17-11-19(26)24-20-16(12-22-25(17)20)15-5-3-4-6-18(15)29-2/h3-10,12,17H,11H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

CVFRJMZDPPWGHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC=CC=C4OC

Origin of Product

United States

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